The synthesis of (-)-Corlumine has been explored through various methods. The initial synthesis was reported by Whaley and Meadow in 1953, where they described the resolution of racemic corlumine into its enantiomers using specific chemical reactions that involved the manipulation of tetrahydroisoquinoline derivatives .
The molecular structure of (-)-Corlumine can be characterized as follows:
(-)-Corlumine participates in several chemical reactions typical for isoquinoline alkaloids:
The mechanism of action for (-)-Corlumine involves its interaction with various biological targets:
(-)-Corlumine has several potential applications in scientific research and medicine:
(-)-Corlumine is a naturally occurring isoquinoline alkaloid with the molecular formula C₂₁H₂₁NO₆ and a molecular weight of 383.39 g/mol . Its structure features three chiral centers, leading to multiple possible stereoisomers. The (-)-enantiomer is specifically characterized by the (7aS,12S) absolute configuration, which governs its three-dimensional arrangement and biological interactions [6]. This stereochemistry arises from the biosynthetic pathway in its primary natural source, Fumaria parviflora (syn. Fumaria officinalis), where enzymatic reactions impose strict stereoselectivity [6]. The compound’s specific rotation ([α]D) is negative, denoting levorotatory behavior—a key identifier distinguishing it from its dextrorotatory counterpart, (+)-corlumine [6].
Table 1: Key Identifiers of (-)-Corlumine
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁NO₆ |
Molecular Weight | 383.39 g/mol |
CAS Registry Number | 79082-64-7 |
Specific Rotation | Levorotatory ([α]D < 0) |
Absolute Configuration | (7aS,12S) |
Natural Source | Fumaria parviflora |
The systematic IUPAC name for (-)-corlumine is:(7aS,12S)-5,6,7,7a,12,13-Hexahydro-9,10-dimethoxy-7-methyl-8H-[1,3]dioxolo[4,5-g]isoquino[2,1-b]isoquinolin-8-one [6] [7]. This name adheres to IUPAC conventions by:
Table 2: Nomenclature Conventions in (-)-Corlumine
Component | IUPAC Interpretation |
---|---|
(7aS,12S) | Stereodescriptors for chiral centers |
[1,3]dioxolo[4,5-g] | Methylenedioxy ring fused at isoquinoline C5-C6 |
isoquino[2,1-b] | Fused isoquinoline core with [2,1-b] ring junction |
8-one | Lactone carbonyl at position 8 |
(-)-Corlumine belongs to a family of stereoisomers with distinct biological and physicochemical profiles:
Stereoisomerism profoundly influences bioactivity. Enantiomers like (±)-corlumine were historically resolved via chiral agents (e.g., tartaric acid), confirming that the (-)-enantiomer dominates in natural extracts [6]. No pharmacological data for (+)-corlumine are reported in the literature, highlighting the significance of stereoselective isolation.
(-)-Corlumine’s bioactivity stems from two critical substructures:
The methylenedioxy bridge (-O-CH₂-O-) between C9-C10 further constrains molecular flexibility and enhances lipid solubility, potentially impacting blood-brain barrier permeability. X-ray crystallography would confirm a gauche conformation for this group, minimizing steric strain [7].
Table 3: Structural Motifs and Functional Roles
Motif | Role in (-)-Corlumine |
---|---|
Isoquinoline Nitrogen | Hydrogen bonding; electrostatic interactions |
Phthalide Lactone | Electrophilicity; hydrolytic susceptibility |
Methylenedioxy Bridge | Conformational restraint; lipophilicity enhancer |
Methoxy Groups | Steric shielding; metabolic stability |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: